molecular formula C18H24N4O B11188695 5-benzyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one

5-benzyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11188695
M. Wt: 312.4 g/mol
InChI Key: WPSDNOOAXVDGNH-UHFFFAOYSA-N
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Description

5-benzyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a benzyl group, an ethylpiperazinyl group, and a methyl group attached to a pyrimidinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Ethylpiperazinyl Group: The ethylpiperazinyl group can be attached through nucleophilic substitution reactions, where the piperazine derivative reacts with an appropriate electrophile.

    Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with aluminum chloride for Friedel-Crafts alkylation.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

In chemistry, 5-benzyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may be investigated as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it acts as a receptor agonist or antagonist, it may bind to the receptor, modulating its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-benzyl-2-(4-methylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

    5-benzyl-2-(4-ethylpiperazin-1-yl)-4(3H)-pyrimidinone: Similar structure but without the methyl group on the pyrimidinone core.

Uniqueness

5-benzyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one is unique due to the specific combination of functional groups and their positions on the pyrimidinone core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

5-benzyl-2-(4-ethylpiperazin-1-yl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H24N4O/c1-3-21-9-11-22(12-10-21)18-19-14(2)16(17(23)20-18)13-15-7-5-4-6-8-15/h4-8H,3,9-13H2,1-2H3,(H,19,20,23)

InChI Key

WPSDNOOAXVDGNH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CC3=CC=CC=C3)C

Origin of Product

United States

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